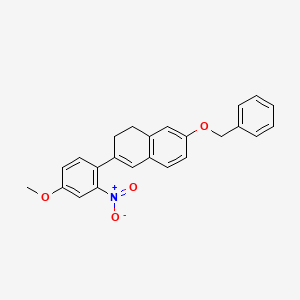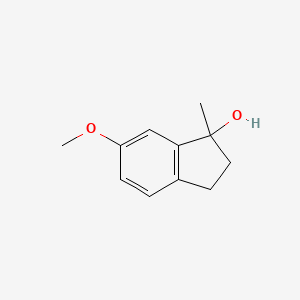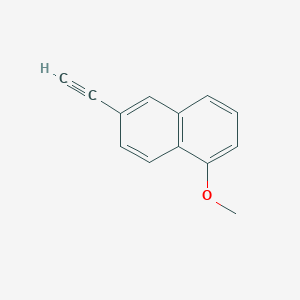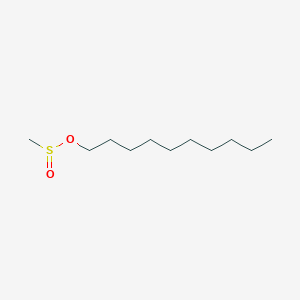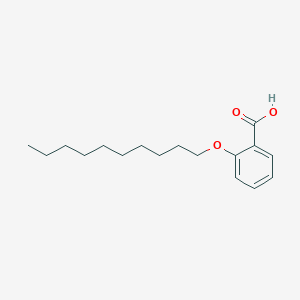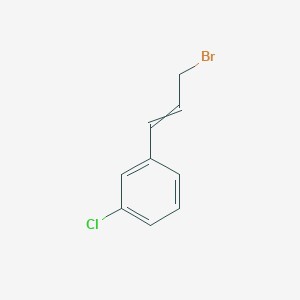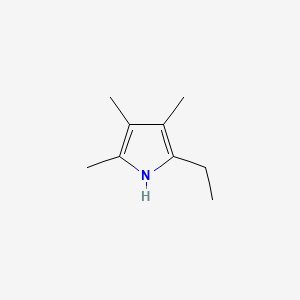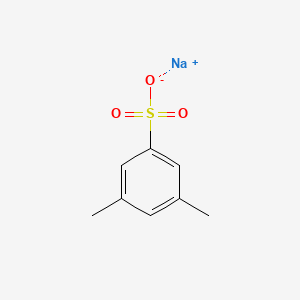
Sodium 5-m-xylene sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-m-xylene sulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of xylene sulfonic acid and is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in various industrial applications due to its ability to enhance the performance of cleaning agents and other formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 5-m-xylene sulfonate can be synthesized through the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: m-Xylene is reacted with sulfur trioxide or oleum to form m-xylene sulfonic acid.
Neutralization: The resulting m-xylene sulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using reactors such as falling film reactors. This method ensures efficient sulfonation and neutralization, resulting in high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-m-xylene sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation Reactions: Under strong oxidizing conditions, the aromatic ring of this compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate group using reducing agents like sodium borohydride.
Major Products Formed:
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Ester Derivatives: Formed by reacting with alcohols.
Sulfone Derivatives: Formed under oxidizing conditions.
Wissenschaftliche Forschungsanwendungen
Sodium 5-m-xylene sulfonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions, facilitating various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to improve the solubility of biological molecules.
Medicine: Investigated for its potential use in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs.
Wirkmechanismus
The primary mechanism by which sodium 5-m-xylene sulfonate exerts its effects is through its hydrotropic properties. As a hydrotrope, it increases the solubility of hydrophobic compounds in water by disrupting the structure of water and reducing the surface tension. This allows for better interaction between water and hydrophobic molecules, enhancing their solubility and stability in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Sodium 5-m-xylene sulfonate can be compared with other similar hydrotropic compounds such as:
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct hydrotropic properties. It is particularly effective in increasing the solubility of certain hydrophobic compounds compared to other hydrotropes .
Eigenschaften
Molekularformel |
C8H9NaO3S |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
sodium;3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-7(2)5-8(4-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
RIQKQQLKIBMABS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


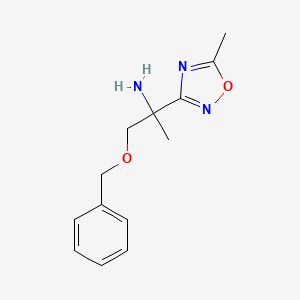
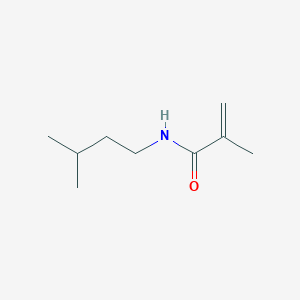
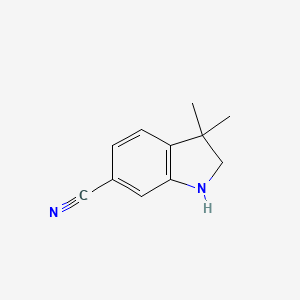
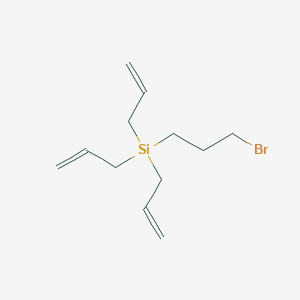
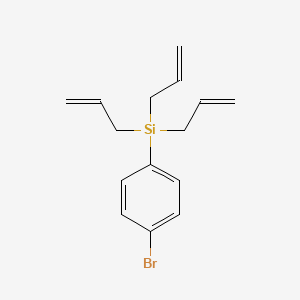
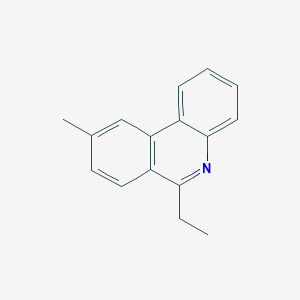
![5-[Decyl(dimethyl)silyl]pentanoic acid](/img/structure/B8535183.png)
